

Application Note: Quantitative Determination of 1-(1-Methylethoxy)-butane via HS-GC-FID

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Compound of Interest

Compound Name: 1-(1-METHYLETHOXY)-BUTANE

CAS No.: 1860-27-1

Cat. No.: B155936

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Introduction and Chemical Context

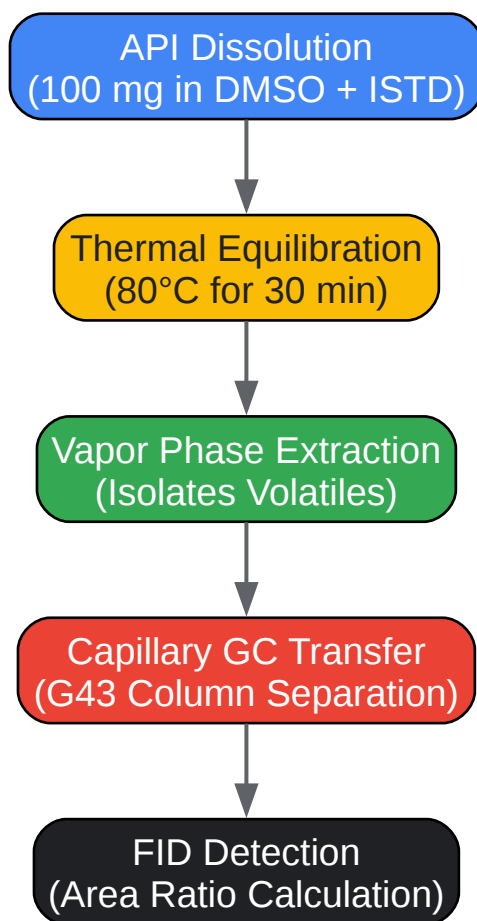
1-(1-Methylethoxy)-butane, widely known as butyl isopropyl ether (CAS: 1860-27-1), is a branched, asymmetrical ether increasingly utilized as an intermediate and alternative oxygenated solvent in pharmaceutical synthesis. With a boiling point of 109 °C and a molecular weight of 116.20 g/mol [1][2], it exhibits moderate volatility and high lipophilicity.

Because organic solvents cannot be completely removed during active pharmaceutical ingredient (API) manufacturing, residual amounts of **1-(1-methylethoxy)-butane** must be monitored. Under the International Council for Harmonisation (ICH) Q3C guidelines, ether derivatives of this toxicity profile generally default to Class 3 limits, which stipulate a Permitted Daily Exposure (PDE) of 50 mg/day, translating to a target limit of 5000 ppm in the finished drug substance[3][4].

Method Development Rationale & Causality

To achieve reproducible quantization of this volatile ether in complex API matrices, we utilize Static Headspace Gas Chromatography coupled with Flame Ionization Detection (sHS-GC-FID).

- Why Headspace Extraction? Direct liquid injection of APIs results in the deposition of non-volatile matrix components in the GC inlet, leading to active site generation, peak tailing, and rapid column degradation[5]. Headspace extraction isolates only the volatile vapor phase, protecting the chromatographic system.
- Why DMSO as a Diluent? Dimethyl sulfoxide (DMSO) is chosen for its high boiling point (189 °C) and excellent solvating power for diverse APIs[6]. It ensures that the analyte partitions efficiently into the headspace at 80 °C without the diluent itself flooding the vapor phase.
- Column Phase Selection: A USP G43 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is selected. This intermediate polarity phase capitalizes on dipole-dipole interactions, successfully resolving **1-(1-methylethoxy)-butane** from the sample diluent and potential synthesis by-products[6].
- Internal Standard (ISTD) Normalization: Headspace partitioning (the phase ratio and partition coefficient,) is vulnerable to matrix effects such as viscosity changes and salting-out phenomena. By incorporating 1-pentanol (BP 138 °C) as an internal standard, we create a self-validating system. Any loss in vial integrity or shift in matrix partitioning will uniformly affect both the analyte and the ISTD, ensuring the area ratio remains accurate[7].



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Headspace-GC-FID analytical workflow for volatile ether extraction.

Experimental Methodologies & Protocols

Reagents and Solutions Preparation

- Diluent (with ISTD): Transfer 50.0 mg of 1-pentanol (Internal Standard) into a 100 mL volumetric flask. Dilute to volume with anhydrous DMSO (Concentration: 0.5 mg/mL).
- Analyte Stock Solution: Accurately weigh 50.0 mg of **1-(1-methylethoxy)-butane** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent (Concentration: 5.0 mg/mL).
- Working Standard Solution (5000 ppm equivalent): Transfer 1.0 mL of the Analyte Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (Concentration: 0.5 mg/mL).

- **Sample Preparation:** Accurately weigh 100.0 mg of the API into a 20 mL glass headspace vial. Pipette exactly 1.0 mL of the Diluent (containing the ISTD) into the vial. Immediately crimp with a PTFE/silicone septum cap and vortex for 1 minute to ensure complete dissolution.

Instrumental Parameters

Table 1: Static Headspace Sampler Parameters

Parameter	Setting	Rationale
Oven Temperature	80 °C	Optimal vapor pressure for 1-(1-methylethoxy)-butane without degrading API[6].
Loop / Transfer Temp.	90 °C / 105 °C	Prevents condensation of the analyte in the sample pathway.
Equilibration Time	30 minutes	Ensures complete thermodynamic phase equilibrium between liquid and gas.
Vial Pressurization	15 psi	Standardizes the injection volume transferred to the sample loop.

| Injection Volume | 1.0 mL loop | Balances sensitivity with maintaining sharp injection bands. |

Table 2: Gas Chromatograph (GC-FID) Parameters

Parameter	Setting	Technical Specification
Column Phase	USP G43 / ZB-624	30 m length × 0.53 mm internal diameter × 3.0 µm film thickness[6].
Carrier Gas	Helium (He)	Constant linear velocity at 35 cm/sec.
Inlet	Split Mode	140 °C, Split Ratio 10:1 (prevents column overloading).

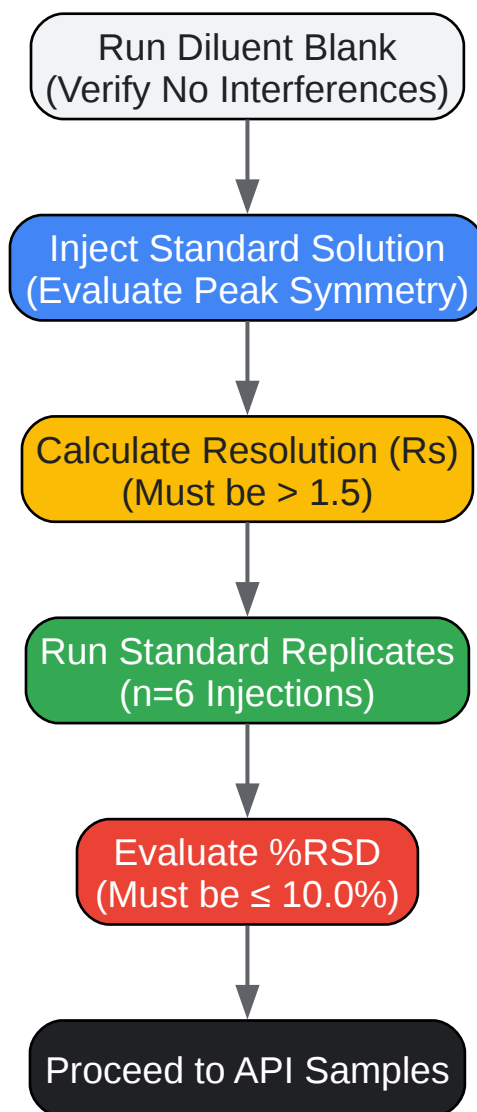
| Oven Program | Temperature Gradient | 40 °C (Hold 5 min)

Ramp 10 °C/min to 100 °C

Ramp 25 °C/min to 240 °C (Hold 5 min). | | Detector | FID | 250 °C; Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min. |

Self-Validating System Suitability

Analytical trustworthiness requires the system to continuously prove its state of control before integrating unknown samples. The following logical sequence guarantees data integrity by interrogating baseline resolution, sensitivity, and injection precision.



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Self-validating system suitability sequence for residual solvent testing.

Table 3: Validation Acceptance Criteria

Suitability Metric	Acceptance Limit	Verification Objective
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| Blank Interference | No peaks

0.05% of Std Area | Confirms DMSO and vials are free from volatile contamination. | |

Chromatographic Resolution (

)|

between Analyte & ISTD | Assures baseline separation for accurate algorithm integration. ||
Peak Tailing Factor (

)|

| Indicates ideal thermodynamics in the GC inlet and column bed. || Precision (% RSD) |

10.0% (for

injections) | Validates the reproducibility of the headspace pressurization mechanics. |

Data Calculation

Quantitative determination is derived through the Internal Standard Method. To calculate the parts per million (ppm) of **1-(1-methylethoxy)-butane** in the API sample:

Where

is the Area Ratio (Analyte Area / ISTD Area),

is the weight of the material in mg, and

is the standard purity factor (expressed as a decimal).

Conclusion

By exploiting the moderate volatility (109 °C boiling point) of **1-(1-methylethoxy)-butane**, this optimized HS-GC-FID methodology successfully bypasses sample matrix complications. The deployment of a USP G43 stationary phase coupled with 1-pentanol as an internal standard establishes a highly autonomous, self-verifying method. This protocol provides the sensitivity, precision, and robustness strictly required for residual solvent testing compliant with modern ICH Q3C regulatory standards.

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